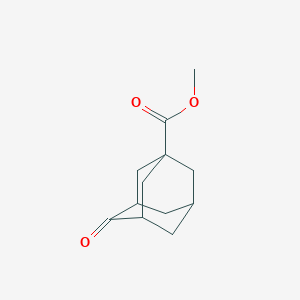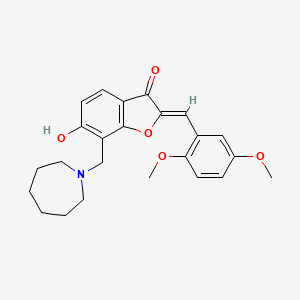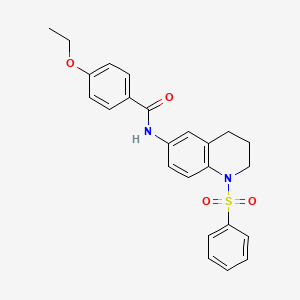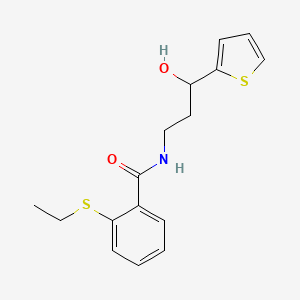![molecular formula C14H12N2O7S B2565533 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 326916-23-8](/img/structure/B2565533.png)
3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid”, also known as MNBSA, is a chemical compound. It has a molecular weight of 352.32 . The compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(2-methoxy-5-nitroanilino)sulfonyl]benzoic acid” and its Inchi Code is "1S/C14H12N2O7S/c1-23-13-6-5-10(16(19)20)8-12(13)15-24(21,22)11-4-2-3-9(7-11)14(17)18/h2-8,15H,1H3,(H,17,18)" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
MNBSA is a powder that is stored at room temperature . It has a molecular weight of 352.32 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Benzoic Acid Derivatives : A study by Lomov (2019) explored the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This synthesis process has potential applications in drug development (Lomov, 2019).
Derivatives for Uricosuric Agents : Research conducted by Sarbanes (2002) involved derivatives of sulfamoyl benzoic acids, including 3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, which were found to be useful as uricosuric agents in the treatment of gout and gouty arthritis (Sarbanes, 2002).
Toxicological Assessment
- Toxicity Assessment of Benzoic Acid Derivatives : A 2020 study by Gorokhova et al. assessed the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard (hazard class IV), indicating their relative safety in certain applications (Gorokhova et al., 2020).
Photophysical and Chemical Properties
Lanthanide Coordination Compounds : A study by Sivakumar et al. (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds, examining the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of these compounds (Sivakumar et al., 2010).
Reactions with NO3 Radicals : Liu, Wen, and Wu (2017) investigated the reaction of coniferyl alcohol with NO3 radicals, identifying products including 4-hydroxy-3-methoxy-benzoic acid, which relates to the study of atmospheric chemistry and environmental impact of such compounds (Liu, Wen, & Wu, 2017).
Antimicrobial Activities
- Antimicrobial Activities of Benzoic Acid Derivatives : A study by Abd El-Meguid (2014) synthesized new compounds containing benzoic acid moieties to evaluate their antimicrobial activities. They found these compounds to be effective against various bacteria and fungi (Abd El-Meguid, 2014).
Safety and Hazards
MNBSA is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O7S/c1-23-13-6-5-10(16(19)20)8-12(13)15-24(21,22)11-4-2-3-9(7-11)14(17)18/h2-8,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPJSJHTNHCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2565453.png)


![4-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2565458.png)
![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)




![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)

